Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzo[d]thiazole ring, which is fused with a carboxylate group and an acetamido group attached to a dimethylphenyl moiety.
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The compound’s interaction with its targets leads to changes in the targets’ function, which results in the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activities .
Result of Action
The effects would be related to the specific biological activities exhibited by the compound, which could include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate at different dosages in animal models have not been studied yet. Thiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzo[d]thiazole derivative with an acylating agent such as acetic anhydride.
Attachment of the Dimethylphenyl Moiety: This step involves the reaction of the intermediate with 3,4-dimethylphenylacetic acid or its derivatives.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes.
6-Nitrobenzo[d]thiazole: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(24)15-7-8-16-17(11-15)26-20(21-16)22-18(23)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNIVPOZIWZQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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